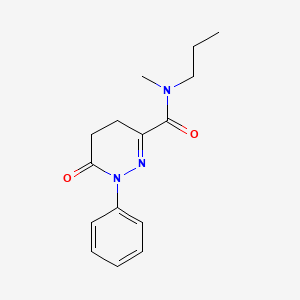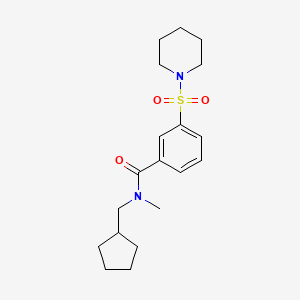![molecular formula C12H18N2OS B7548054 N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide, commonly known as ETP-101, is a novel compound that has been developed for its potential pharmacological applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ETP-101 is not fully understood. However, it has been proposed that the compound acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, ETP-101 increases the levels of endocannabinoids, leading to its biological effects.
Biochemical and Physiological Effects
ETP-101 has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. ETP-101 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ETP-101 has been found to have potential applications in the treatment of addiction and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-101 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have good solubility in various solvents, making it suitable for use in different experimental systems. However, ETP-101 has some limitations for lab experiments. It has been found to have low bioavailability, which may limit its effectiveness in vivo. Additionally, ETP-101 has not been extensively studied for its potential side effects, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on ETP-101. One area of research is to investigate the potential applications of ETP-101 in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of ETP-101 and its potential side effects. Another area of research is to develop more potent and selective FAAH inhibitors based on the structure of ETP-101. These compounds may have improved pharmacological properties and may have potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of ETP-101 involves the reaction of 5-ethylthiophene-2-carbaldehyde with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The reaction leads to the formation of ETP-101 as a white solid with a melting point of 125-127°C. The purity of the compound can be determined by using various analytical techniques such as HPLC, NMR, and mass spectroscopy.
Applications De Recherche Scientifique
ETP-101 has been extensively studied for its potential pharmacological applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. ETP-101 has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-10-5-6-11(16-10)9-13-12(15)14-7-3-4-8-14/h5-6H,2-4,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRLYNTTXJGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)